N-Ethylhexylone N-Ethylhexylone
Brand Name: Vulcanchem
CAS No.: 802605-02-3
VCID: VC4127300
InChI: InChI=1S/C15H21NO3/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12,16H,3-6,10H2,1-2H3
SMILES: CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC
Molecular Formula: C15H21NO3
Molecular Weight: 263.33

N-Ethylhexylone

CAS No.: 802605-02-3

Cat. No.: VC4127300

Molecular Formula: C15H21NO3

Molecular Weight: 263.33

* For research use only. Not for human or veterinary use.

N-Ethylhexylone - 802605-02-3

Specification

CAS No. 802605-02-3
Molecular Formula C15H21NO3
Molecular Weight 263.33
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one
Standard InChI InChI=1S/C15H21NO3/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12,16H,3-6,10H2,1-2H3
Standard InChI Key YBBDXHZYADMVNJ-UHFFFAOYSA-N
SMILES CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC
Canonical SMILES CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Ethylhexylone (IUPAC: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) features a 3,4-methylenedioxy phenyl ring linked to a hexanone chain substituted with an ethylamino group at the α-position . Its molecular weight of 263.33 g/mol and LogP value of 2.87 predict moderate lipophilicity, facilitating blood-brain barrier penetration. The presence of two chiral centers (C1 and C2) generates four stereoisomers, though illicit samples typically exist as racemic mixtures .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₃
Melting PointNot reported
Boiling Point322.3 ± 25.0 °C (predicted)
Solubility in Water0.79 g/L at 25 °C
Plasma Protein Binding85-92% (estimated)

Synthesis and Illicit Production

First synthesized in 1964 via a Mannich reaction involving 3,4-methylenedioxyphenylacetone, ethylamine, and formaldehyde , contemporary illicit synthesis employs analogous methods using unregulated precursors. Gas chromatography-mass spectrometry (GC-MS) analyses of street samples reveal impurities like N-ethylnorpentylone, suggesting incomplete alkylation during manufacturing .

Pharmacological Mechanisms and Neurochemical Effects

Transporter Inhibition Dynamics

N-Ethylhexylone potently inhibits dopamine (DAT) and norepinephrine (NET) transporters, with IC₅₀ values of 12.3 nM and 28.7 nM respectively, surpassing cocaine’s DAT inhibition (IC₅₀: 89 nM) . Serotonin transporter (SERT) affinity is weaker (IC₅₀: 1.02 μM), creating a neurochemical profile closer to psychostimulants than entactogens .

Table 2: Monoamine Transporter Affinities

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
N-Ethylhexylone12.328.71020
Cocaine89210320
α-PVP4.815.4>10,000
MDMA3767757

Data adapted from

Behavioral Pharmacology

In murine models, acute administration (10-30 mg/kg i.p.) induces dose-dependent hyperlocomotion (F(3,52)=78.92, p<0.001) . The 30 mg/kg dose produces a 4.8-fold increase in total distance traveled versus saline controls, persisting for 120 minutes post-injection. Anxiogenic effects manifest in elevated plus maze tests, with open arm time reduced by 62% at 30 mg/kg .

Toxicological Profile and Human Fatalities

Acute Toxicity Markers

A fatal case involving a 21-year-old male revealed:

  • Blood concentration: 180 ng/mL

  • Clinical presentation: Hyperthermia (>41°C), tachycardia (160 bpm), acute kidney injury (creatinine: 4.2 mg/dL)

  • Postmortem findings: Rhabdomyolysis (CK: 12,340 U/L), cerebral edema

Comparative analysis shows N-ethylhexylone’s lethality exceeds MDMA, with fatal doses estimated at 0.5-1 mg/kg in naive users .

Metabolic Pathways

Primary metabolites identified via LC-HRMS:

  • N-Deethylhexylone (m/z 235.1443)

  • 3,4-Dihydroxyhexylone (m/z 279.0978)

  • β-Keto-reduced metabolite (m/z 265.1901)

CYP2D6 mediates N-deethylation (60% of dose), while glucuronidation accounts for 25% of excretion . The β-keto reduction produces diastereomers with unresolved pharmacological activity.

Analytical Detection Challenges

Mass Spectrometric Signatures

Characteristic MS/MS fragments (CE: 35 eV):

  • Base peak: m/z 149.0234 (3,4-methylenedioxybenzoyl)

  • Key fragments: m/z 91.0542 (tropylium), m/z 121.0284 (methylenedioxy phenyl)

Cross-Reactivity Issues

Immunoassays for amphetamines show ≤5% cross-reactivity, necessitating confirmatory testing via:

  • LC-QTOF-MS (LOD: 0.1 ng/mL)

  • Chiral HPLC (cellulose tris(3,5-dichlorophenylcarbamate) column)

Regulatory Status and Control Measures

As of 2025, 37 countries regulate N-ethylhexylone under analogue acts, while the European Union lists it in Schedule II of the Narcotics Convention . The UK Home Office reports a 340% increase in seizures since 2022, with street prices ranging from £15-25 per gram .

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